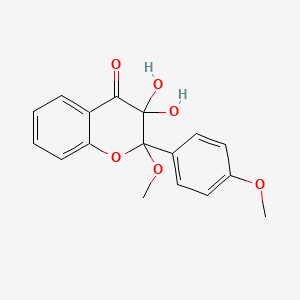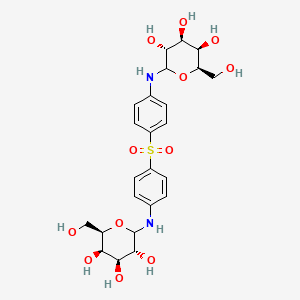![molecular formula C17H24N2O5S B12809361 2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)
2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydroxy-dimethoxyphenyl group, a prop-2-enoyloxy linkage, and a trimethylazanium moiety, paired with a thiocyanate counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate typically involves multiple steps. One common approach is the esterification of 4-hydroxy-2,5-dimethoxybenzoic acid with an appropriate alcohol, followed by the formation of the prop-2-enoyloxy linkage. The final step involves the quaternization of the resulting intermediate with trimethylamine and subsequent ion exchange with thiocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The double bond in the prop-2-enoyloxy linkage can be reduced to a single bond.
Substitution: The thiocyanate ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate involves its interaction with specific molecular targets. The hydroxy-dimethoxyphenyl group can interact with enzymes or receptors, modulating their activity. The trimethylazanium moiety can enhance the compound’s solubility and bioavailability, while the thiocyanate ion may contribute to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
4-Hydroxy-2,5-dimethoxyphenyl derivatives: Compounds with similar phenyl groups but different substituents.
Trimethylazanium compounds: Other quaternary ammonium compounds with different counterions.
Thiocyanate salts: Compounds with different cationic groups paired with thiocyanate.
Uniqueness
2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H24N2O5S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
2-[3-(4-hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate |
InChI |
InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-16(19)7-6-12-10-15(21-5)13(18)11-14(12)20-4;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |
InChIキー |
NPOZDPAVPFLLCN-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C=C1OC)O)OC.C(#N)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


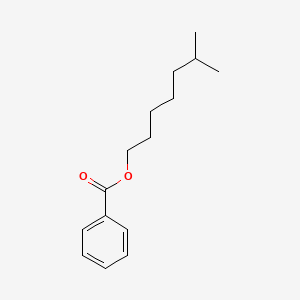
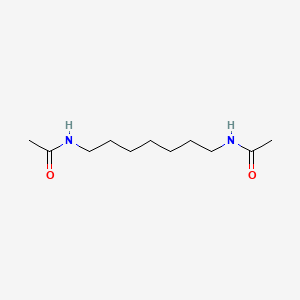
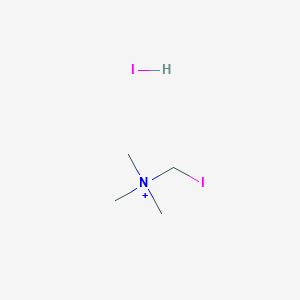
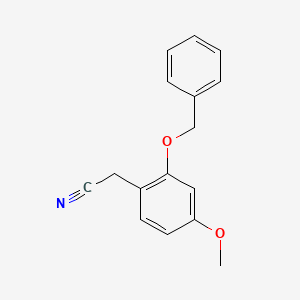

![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
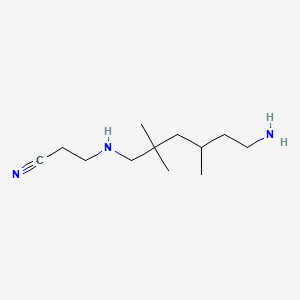
![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
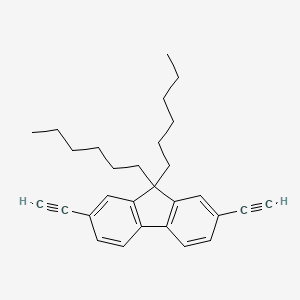

![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
